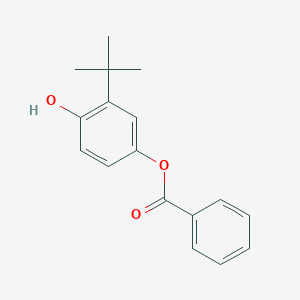

3-tert-butyl-4-hydroxyphenyl benzoate

Description

Propriétés

Formule moléculaire |

C17H18O3 |

|---|---|

Poids moléculaire |

270.32 g/mol |

Nom IUPAC |

(3-tert-butyl-4-hydroxyphenyl) benzoate |

InChI |

InChI=1S/C17H18O3/c1-17(2,3)14-11-13(9-10-15(14)18)20-16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3 |

Clé InChI |

CXBDNMWDNBANSF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)O |

SMILES canonique |

CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Catalysts : p-Toluenesulfonic acid (PTSA) or sulfuric acid are effective, with PTSA preferred for reduced side reactions.

-

Solvent : Toluene or xylene facilitates azeotropic water removal, driving the equilibrium toward ester formation.

-

Temperature : Reflux conditions (110–140°C) for 8–14 hours achieve optimal conversion.

-

Molar Ratio : A 1:2–1:5 ratio of acid to phenol ensures excess nucleophile.

Example Protocol (Adapted from):

-

Combine 3-tert-butyl-4-hydroxybenzoic acid (25 g, 0.1 mol), phenol (18.8 g, 0.2 mol), PTSA (1.25 g), and toluene (100 mL).

-

Reflux at 135°C for 12 hours using a Dean-Stark trap.

-

Cool, wash with saturated NaHCO₃, and dry under vacuum.

-

Recrystallize from ethanol to yield 80–85% pure product (m.p. 164–166°C).

Advantages :

Limitations :

-

Equilibrium-driven, requiring excess phenol or water removal.

-

Potential for Fries rearrangement under prolonged heating.

Schotten-Baumann Acylation

This method involves converting 3-tert-butyl-4-hydroxybenzoic acid to its acid chloride, followed by reaction with phenol in aqueous base.

Reaction Steps:

-

Acid Chloride Formation :

-

Treat 3-tert-butyl-4-hydroxybenzoic acid with thionyl chloride (SOCl₂) at 60°C for 3 hours.

-

Remove excess SOCl₂ by distillation.

-

-

Acylation :

-

Dissolve phenol in NaOH (10% w/v) and cool to 0°C.

-

Add acid chloride dropwise, maintaining pH >10.

-

Stir for 2 hours, extract with dichloromethane, and purify via column chromatography.

-

Yield : 75–82% with >98% purity.

Advantages :

-

Avoids equilibrium limitations.

-

Mild conditions suitable for heat-sensitive substrates.

Limitations :

-

Requires handling corrosive SOCl₂.

-

Generates HCl gas, necessitating scrubbing systems.

Mitsunobu Reaction

The Mitsunobu reaction enables esterification under neutral, mild conditions using a trialkyl phosphine and diazodicarboxylate.

Protocol:

-

Combine 3-tert-butyl-4-hydroxybenzoic acid (1 eq), phenol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.

-

Stir at 25°C for 24 hours.

-

Quench with water, extract with ethyl acetate, and purify by recrystallization.

Advantages :

-

High regioselectivity.

-

No acidic or basic conditions, preserving sensitive functional groups.

Limitations :

-

High cost of reagents (DEAD, PPh₃).

-

Challenging scalability due to stoichiometric reagent use.

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative.

Conditions:

-

Enzyme : Candida antarctica Lipase B (CAL-B).

-

Solvent : tert-Butanol (non-polar, suppresses hydrolysis).

-

Temperature : 50°C, 48 hours.

Yield : 60–65% with 95% purity.

Advantages :

-

Solvent-free or green solvent options.

-

No byproducts.

Limitations :

-

Lower yields compared to chemical methods.

-

Enzyme cost and stability issues.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Esterification | PTSA | 135°C, 12h | 80–85 | 98 | High |

| Schotten-Baumann | SOCl₂, NaOH | 0–25°C, 2h | 75–82 | 98 | Moderate |

| Mitsunobu | DEAD, PPh₃ | 25°C, 24h | 88–92 | 99 | Low |

| Enzymatic | CAL-B | 50°C, 48h | 60–65 | 95 | Moderate |

Industrial-Scale Optimization

For large-scale production, direct esterification with PTSA in toluene is preferred due to cost and scalability. Key optimizations include:

-

Water Removal : Continuous azeotropic distillation improves conversion.

-

Catalyst Recycling : PTSA can be recovered via aqueous washes and reused.

-

Crystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (99.5%).

Challenges and Novel Approaches

Analyse Des Réactions Chimiques

Types of Reactions: 3-tert-butyl-4-hydroxyphenyl benzoate can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The benzoyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.

Major Products Formed:

Oxidation: Quinones.

Reduction: 4-Hydroxy-2-tert-butylphenol.

Substitution: Various alkyl or aryl substituted phenols.

Applications De Recherche Scientifique

3-tert-butyl-4-hydroxyphenyl benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential antioxidant properties and its ability to inhibit certain enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of high-performance materials, including resins and coatings.

Mécanisme D'action

The mechanism of action of 3-tert-butyl-4-hydroxyphenyl benzoate involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It also exerts antioxidant effects by scavenging free radicals and protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Comparison: 3-tert-butyl-4-hydroxyphenyl benzoate is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties compared to its analogs. For instance, 4-tert-Butylphenol lacks the ester functionality, making it less reactive in certain chemical reactions. Similarly, 2-tert-Butyl-4-methylphenol and 2,4-Di-tert-butylphenol have different substitution patterns, affecting their reactivity and applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-tert-butyl-4-hydroxyphenyl benzoate, and what are their comparative advantages?

- Answer : Synthesis typically involves esterification of 3-tert-butyl-4-hydroxybenzoic acid with a benzoyl chloride derivative under basic conditions. Alternative routes include transesterification or coupling reactions using tert-butylhydroquinone precursors . For example, glycosidic derivatives of 3-tert-butyl-4-hydroxyphenyl groups can be synthesized via reactions with acetylated sugars, yielding products with high regioselectivity . Comparative advantages include higher yields in anhydrous environments (e.g., using pyridine as a catalyst) versus milder conditions for sensitive substrates.

Q. Which analytical techniques are most reliable for characterizing the structural purity of 3-tert-butyl-4-hydroxyphenyl benzoate?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and ester linkage (δ ~7.5-8.0 ppm for aromatic protons). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for assessing purity, as demonstrated in parabens analysis . Mass spectrometry (ESI-MS or EI-MS) provides molecular ion confirmation (e.g., m/z 282.4 for C₁₉H₂₂O₂) .

Q. How does 3-tert-butyl-4-hydroxyphenyl benzoate interact with biological systems in preliminary studies?

- Answer : The compound’s phenolic hydroxyl and ester groups enable hydrogen bonding with enzymes like oxidoreductases or hydrolases, as seen in structurally similar ethyl 3-fluoro-4-hydroxybenzoate . Preliminary assays suggest inhibitory effects on microbial growth (e.g., Gram-positive bacteria) at concentrations ≥50 µM, though cytotoxicity thresholds require further validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of 3-tert-butyl-4-hydroxyphenyl benzoate derivatives?

- Answer : Low yields often arise from steric hindrance of the tert-butyl group. Strategies include:

- Using bulky catalysts (e.g., DMAP) to enhance nucleophilic attack efficiency .

- Solvent optimization (e.g., dichloromethane for better solubility of aromatic intermediates) .

- Temperature control (40–60°C) to balance reaction rate and side-product formation . Pilot studies with chain-length analogs (e.g., C8 vs. C16 alkoxy benzoates) suggest longer chains improve crystallinity but reduce reactivity .

Q. What methodologies resolve contradictions in reported thermal stability data for 3-tert-butyl-4-hydroxyphenyl benzoate?

- Answer : Discrepancies in melting points (e.g., 67–68°C vs. 70–72°C) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres can identify decomposition pathways . Cross-validate with X-ray crystallography to confirm crystal packing efficiency, as tert-butyl groups often enhance thermal stability via van der Waals interactions .

Q. How can the compound’s potential as a drug delivery vehicle be systematically evaluated?

- Answer :

- Lipophilicity Assessment : Measure logP values via shake-flask method; tert-butyl groups typically increase logP by ~2 units, enhancing membrane permeability .

- In Vitro Release Studies : Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) to monitor release kinetics in pH 7.4 buffers .

- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy in cell lines (e.g., HeLa) .

Methodological Notes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.